2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C19H20Cl2N2O3S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes dichloro-substituted benzamide and a sulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another compound with similar structural features and potential biological activities.
2,4-Dichloro-N-(4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulfonyl)phenyl)benzamide: Shares similar functional groups and is used in related research applications.
Uniqueness
2,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro-substituted benzamide structure and sulfonyl group make it particularly useful in various scientific research fields.
Properties
Molecular Formula |
C19H20Cl2N2O3S |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-9-11-23(12-10-13)27(25,26)15-7-5-14(6-8-15)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,13H,9-12H2,1H3,(H,22,24) |
InChI Key |
JRQGQFSBJYNQNT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.